Product packaging for DNP-DL-norvaline(Cat. No.:CAS No. 31356-37-3)

DNP-DL-norvaline

Cat. No.: B1594495
CAS No.: 31356-37-3
M. Wt: 283.24 g/mol
InChI Key: WSJNAXWRYWZIBW-UHFFFAOYSA-N
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Description

DNP-DL-norvaline is a useful research compound. Its molecular formula is C11H13N3O6 and its molecular weight is 283.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,4-Dinitroanilino)pentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O6 B1594495 DNP-DL-norvaline CAS No. 31356-37-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dinitroanilino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O6/c1-2-3-9(11(15)16)12-8-5-4-7(13(17)18)6-10(8)14(19)20/h4-6,9,12H,2-3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJNAXWRYWZIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294404
Record name DNP-DL-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31356-37-3
Record name NSC96403
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DNP-DL-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Development of Dinitrophenyl Dnp Derivatization in Amino Acid Chemistry

The technique of dinitrophenylation was pioneered by Frederick Sanger in the 1940s. wikipedia.orggbiosciences.comhistoryofinformation.com His work with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now commonly known as Sanger's reagent, revolutionized the field of protein sequencing. wikipedia.orggbiosciences.comlibretexts.org Sanger utilized this reagent to react with the free amino groups of amino acids, particularly the N-terminal amino acid of a polypeptide chain. wikipedia.orggbiosciences.comquora.com This reaction forms a stable DNP-amino acid derivative that is resistant to acid hydrolysis, the process used to break the peptide bonds of the protein. gbiosciences.comkharagpurcollege.ac.in

The DNP-amino acids are characteristically yellow, which allowed for their separation and identification using chromatography. nobelprize.org By identifying the DNP-labeled N-terminal amino acid of various peptide fragments, Sanger was able to piece together the complete amino acid sequence of insulin (B600854), a landmark achievement that earned him the Nobel Prize in Chemistry in 1958. historyofinformation.comwikipedia.orgnih.gov This work definitively proved that proteins have a specific, genetically determined primary structure. historyofinformation.comnih.gov While other methods have since been developed, Sanger's use of dinitrophenylation laid the essential groundwork for modern proteomics. wikipedia.org

Contextualizing Dl Norvaline As a Non Proteinogenic Alpha Amino Acid of Research Interest

DL-Norvaline is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded in the genetic code for protein synthesis. ontosight.ai It is an isomer of the proteinogenic amino acid valine, with a straight-chain propyl group as its side chain, unlike the branched-chain of valine. wikipedia.org The "DL" designation indicates that the compound is a racemic mixture of both the D- and L-enantiomers. ontosight.ai

Norvaline is found in some microorganisms, such as Escherichia coli and as part of an antifungal peptide produced by Bacillus subtilis. scientificlabs.ie Research has shown that DL-norvaline can act as an inhibitor of the enzyme arginase, which breaks down arginine. lifetein.com By inhibiting arginase, norvaline can increase the levels of arginine available for the production of nitric oxide, a key signaling molecule in various physiological processes. scientificlabs.ie This has led to investigations into its potential therapeutic applications. scientificlabs.ielifetein.com Furthermore, DL-norvaline serves as a model compound in studies of the physical and chemical properties of amino acids, such as polymorphism and molecular dynamics. scientificlabs.ie

Definition and Structural Attributes of Dnp Dl Norvaline As a Chemical Compound and Research Reagent

DNP-DL-norvaline is the chemical compound formed when DL-norvaline is derivatized with Sanger's reagent (FDNB). The 2,4-dinitrophenyl group attaches to the amino group of norvaline. This derivatization makes the molecule more hydrophobic and allows for its detection and quantification using spectrophotometry due to the chromophoric nature of the DNP group. nih.gov

Below is a table summarizing the key chemical properties of this compound:

PropertyValue
Chemical FormulaC₁₁H₁₃N₃O₆ chemscene.comscbt.com
Molecular Weight283.24 g/mol chemscene.comscbt.com
AppearanceData not available in search results
SolubilityData not available in search results
CAS Number31356-37-3 chemscene.comscbt.com

Overview of Academic Research Trajectories for Dnp Dl Norvaline and Its Analogues

Chemical Synthesis Pathways for Dinitrophenylated Norvaline

The primary and most well-established method for the synthesis of this compound is through the dinitrophenylation of the parent amino acid, DL-norvaline, using Sanger's reagent.

The archetypal synthesis involves the reaction of DL-norvaline with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), commonly known as Sanger's reagent. quora.comgbiosciences.com This reaction is a classical example of a nucleophilic aromatic substitution. The amino group of DL-norvaline acts as the nucleophile, attacking the electron-deficient carbon atom of the benzene (B151609) ring that is bonded to the fluorine atom. The presence of two electron-withdrawing nitro groups on the aromatic ring of DNFB facilitates this substitution. quora.comwikipedia.org

The reaction is typically carried out under mild alkaline conditions, often using a sodium bicarbonate or sodium carbonate solution, to deprotonate the amino group, thereby increasing its nucleophilicity. gbiosciences.com The general reaction scheme is as follows:

DL-Norvaline + 1-Fluoro-2,4-dinitrobenzene (DNFB) → this compound + Hydrogen Fluoride

A typical laboratory preparation would involve dissolving DL-norvaline and sodium bicarbonate in water, followed by the addition of an ethanolic solution of DNFB. gbiosciences.com The mixture is then stirred for a period to allow the reaction to proceed to completion. The resulting this compound, which is often a yellow crystalline solid, can then be isolated and purified. gbiosciences.comwikipedia.org While specific protocols for this compound are not extensively detailed in the literature, the general method for dinitrophenylating amino acids is widely applicable. gbiosciences.comresearchgate.netacs.org

Spectroscopic Techniques for this compound Identification and Structural Elucidation

The structural confirmation and characterization of synthesized this compound rely on a suite of spectroscopic techniques.

UV-Visible Spectroscopy: The dinitrophenyl group imparts a characteristic yellow color to the compound, which results in strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The molar absorption coefficient for DNP-norvaline has been determined to be 7753 M⁻¹·cm⁻¹ at 410 nm. nih.gov This property is not only useful for identification but also for quantification in various analytical methods.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in the this compound molecule. Characteristic absorption bands would be expected for the N-H stretching of the secondary amine, the C=O stretching of the carboxylic acid, the asymmetric and symmetric stretching of the nitro (NO₂) groups, and the various vibrations of the aromatic ring. Analysis of the OH-stretch band in the region of 4000–2500 cm⁻¹ can also provide information about hydrogen bonding arrangements. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In ¹H NMR, one would expect to see signals corresponding to the protons of the propyl side chain of norvaline, the α-proton, the N-H proton, and the aromatic protons of the dinitrophenyl group. In ¹³C NMR, distinct signals would be observed for the carbonyl carbon, the carbons of the aromatic ring, and the carbons of the aliphatic side chain.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is 283.24 g/mol . chemscene.com Under mass spectrometric analysis, the deprotonated molecule [M-H]⁻ can undergo characteristic fragmentations, including cyclization reactions in the gas phase. researchgate.net

Chromatographic Separations and Purity Analysis of this compound

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of DNP-amino acids. researchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a typical mobile phase might consist of a gradient of methanol (B129727) or acetonitrile (B52724) in an aqueous buffer. researchgate.net Detection is commonly performed using a UV-Vis detector set at a wavelength where the DNP group has strong absorbance, such as 400 nm. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid chromatographic method that can be used for monitoring the progress of the synthesis reaction and for preliminary purity checks. A suitable solvent system would be chosen to achieve good separation between the this compound product and any unreacted starting materials or byproducts.

The purity of this compound is critical for its use in subsequent applications. Chromatographic methods like HPLC can provide quantitative purity data, often expressed as a percentage of the total peak area. For instance, purity levels of >98% are often required for research-grade chemicals. nih.gov

Isotopic Labeling Strategies for this compound in Advanced Research Applications

Isotopic labeling involves the incorporation of a stable or radioactive isotope into a molecule to facilitate its detection and tracing in biological or chemical systems. While specific examples of isotopically labeled this compound are not abundant in the literature, general strategies for labeling amino acids can be applied.

One common approach is to use a labeled precursor in the synthesis of the amino acid itself. For example, DL-norvaline could be synthesized using a starting material enriched with ¹³C or ¹⁵N. Subsequent dinitrophenylation of this labeled norvaline would yield isotopically labeled this compound.

Alternatively, the dinitrophenylating agent could be labeled. For instance, a custom synthesis could employ a ¹³C-labeled or deuterium-labeled 1-fluoro-2,4-dinitrobenzene.

Isotopically labeled this compound could be valuable in a variety of research contexts, including:

Metabolic studies: Tracing the metabolic fate of norvaline or its derivatives in cellular systems.

Proteomics: As an internal standard for the quantification of DNP-amino acids in complex biological samples using mass spectrometry.

Mechanistic studies: Investigating the reaction mechanisms of enzymes that may interact with norvaline or its analogs.

This compound as a Chromophore in Spectrophotometric Assays

The 2,4-dinitrophenyl (DNP) group is a well-established chromophore, meaning it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. bachem.com This property is central to its use in spectrophotometric assays. When DNP is attached to a molecule like DL-norvaline, the resulting compound can be readily detected and quantified using a spectrophotometer.

The basis of these assays lies in the reaction of a reagent, such as 1-fluoro-2,4-dinitrobenzene (DNFB), with the amino group of an amino acid. gbiosciences.com This reaction, first utilized by Frederick Sanger to sequence the protein insulin (B600854), results in the formation of a stable DNP-amino acid derivative. gbiosciences.com These DNP derivatives are colored and can be easily measured. gbiosciences.com For instance, DNP-amino acids are often extracted into a solvent like ethyl acetate (B1210297) and measured at a specific wavelength, such as 420 nm. researchgate.netcapes.gov.br

The absorbance of a DNP-containing solution is directly proportional to its concentration, a relationship described by the Beer-Lambert law. bachem.com This principle allows for the quantitative determination of amino acids. The molar absorption coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter in these calculations. For the DNP chromophore, a typical molar absorption coefficient is ε₃₆₅ ₙₘ = 17,300 M⁻¹cm⁻¹. bachem.com The linear relationship between absorbance and concentration for DNP-derivatives has been demonstrated to be highly accurate over a defined concentration range. capes.gov.br This makes DNP-labeling a sensitive method for amino acid quantification, in some cases more so than the traditional ninhydrin (B49086) method. researchgate.netcapes.gov.br

Table 1: Spectrophotometric Properties of the DNP Chromophore

Property Value/Description Reference
Chromophore DNP (2,4-Dinitrophenyl) bachem.com
Detection Wavelength ~348-420 nm bachem.comresearchgate.net
Molar Absorption Coefficient (ε) 17,300 M⁻¹cm⁻¹ at 365 nm bachem.com
Assay Principle Beer-Lambert Law (A = εcl) bachem.com
Application Quantification of amino acids gbiosciences.comresearchgate.netcapes.gov.br

Utilization of this compound as a Quencher in FRET-Based Enzyme Activity Studies

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, particularly in the context of enzyme activity. FRET relies on the energy transfer from an excited donor fluorophore to a nearby acceptor molecule, known as a quencher. The efficiency of this energy transfer is highly dependent on the distance between the donor and quencher. bachem.com When a fluorophore and a quencher are in close proximity on a peptide substrate, the fluorophore's emission is suppressed. Upon enzymatic cleavage of the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. nsf.gov

The DNP group is an effective quencher for a variety of fluorophores. nih.gov It is frequently paired with fluorophores such as 2-aminobenzoyl (Abz), 7-methoxycoumarin-4-yl acetyl (Mca), and tryptophan. pepdd.comscielo.br The broad absorption spectrum of DNP overlaps well with the emission spectra of these donors, which is a critical requirement for efficient FRET. pepdd.com

Peptides containing DNP-labeled amino acids, such as this compound, can be designed as specific substrates for various proteases. scielo.brnih.gov For example, a fluorogenic substrate for matrix metalloproteinases (MMPs) incorporates norvaline at the cleavage site, with a 7-methoxycoumarin (B196161) (Mca) fluorophore and a DNP quencher. Cleavage of the peptide bond between glutamic acid and norvaline separates the Mca and DNP, resulting in an increase in fluorescence that allows for the continuous monitoring of enzyme activity. The development of FRET peptide libraries with Abz/Dnp pairs has enabled high-throughput screening of peptidase substrate specificity. scielo.brscielo.br

Table 2: Common FRET Pairs Involving the DNP Quencher

Fluorophore (Donor) Quencher Excitation (nm) Emission (nm) Reference
Abz (2-Aminobenzoyl) Dnp (2,4-Dinitrophenyl) 320 420 pepdd.com
Mca (7-Methoxycoumarin-4-yl acetyl) Dnp (2,4-Dinitrophenyl) 325 392 pepdd.com
Trp (Tryptophan) Dnp (2,4-Dinitrophenyl) 280 360 pepdd.com
EDANS Dabcyl 340 490 pepdd.com
FAM Dabcyl 492 517 pepdd.com

This compound in Investigating Enzyme Substrate Specificity and Binding Pockets

The incorporation of modified amino acids like this compound into peptide substrates or inhibitors is a valuable strategy for probing the specificity and structure of enzyme active sites. By systematically altering the peptide sequence and including unnatural amino acids, researchers can map the preferences of an enzyme's binding pockets (subsites). frontiersin.orgpnas.org

The DNP group itself can participate in binding interactions within an enzyme's active site. In one study, DNP-containing conjugates were found to be significantly more potent inhibitors of prostate-specific membrane antigen (PSMA) than their non-DNP counterparts. avcr.cz This enhanced potency was attributed to the DNP moiety interacting with a previously undiscovered arene-binding site on the enzyme. avcr.cz This highlights how a DNP-labeled amino acid could not only serve as a reporter but also as an active participant in molecular recognition.

Furthermore, libraries of substrates containing unnatural amino acids have been used to explore the S1-S4 pockets of enzymes like human neutrophil elastase, leading to the design of highly active and specific substrates. pnas.org The inclusion of a residue like this compound in such a library could provide unique insights into the steric and electronic requirements of an enzyme's binding pocket. While D-norvaline itself has been identified as an inhibitor of leucyl-tRNA synthetase, demonstrating its ability to interact with enzyme active sites, the addition of the DNP group provides a handle for detection and can introduce new binding interactions. mdpi.com

DNP-Enhanced Solid-State NMR Spectroscopy for Molecular Dynamics and Conformational Analysis of DNP-Labeled Systems

Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances the sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the solid state. bruker.comacs.orgrsc.org DNP works by transferring the high spin polarization of unpaired electrons from a polarizing agent (typically a stable radical) to the surrounding nuclear spins in the sample upon microwave irradiation at low temperatures (around 100 K). bruker.comrsc.org This can lead to signal enhancements of several orders of magnitude, making it possible to perform NMR experiments that would otherwise be prohibitively time-consuming. bruker.comrsc.org

DNP-enhanced solid-state NMR (ssNMR) is a powerful tool for studying the structure, dynamics, and conformational ensembles of molecules, including proteins and other biomolecules. rsc.orgacs.orgnih.gov By labeling a molecule with an isotope-rich group or a specific tag, researchers can obtain detailed information about its local environment and conformational flexibility. acs.org

A molecule like this compound, when incorporated into a larger system such as a peptide or protein, can serve as a probe for DNP-enhanced ssNMR studies. The DNP group itself contains nitrogen atoms that could be isotopically labeled (¹⁵N), and the norvaline backbone and sidechain contain carbons (¹³C) that can also be labeled. The DNP moiety, being a paramagnetic species (if a radical were attached to it) or being in proximity to an external polarizing agent, would facilitate the polarization transfer.

This technique allows for the "snapshot" of conformational ensembles present in a frozen solution, as the rapid freezing traps molecules in their various conformations. acs.orgnih.gov The resulting NMR spectrum shows inhomogeneously broadened lines that contain information about the distribution of these conformations. nih.gov For example, DNP-enhanced ssNMR has been used to distinguish between the α-helical and intrinsically disordered conformations of α-synuclein. pnas.org By incorporating a DNP-labeled amino acid like this compound into a protein, one could similarly probe the local dynamics and conformational changes in that specific region of the protein with high sensitivity. acs.orgacs.org

Table 3: Key Aspects of DNP-Enhanced Solid-State NMR

Feature Description Reference
Principle Transfer of spin polarization from electrons to nuclei via microwave irradiation. bruker.comacs.orgrsc.org
Requirement Low temperatures (~100 K) and presence of a polarizing agent (stable radical). bruker.comrsc.orgresearchgate.net
Advantage Significant NMR signal enhancement, reducing experiment time. bruker.comrsc.org
Application Characterization of molecular structure, dynamics, and conformational ensembles. rsc.orgacs.orgnih.gov
Probing Strategy Isotopic labeling (e.g., ¹³C, ¹⁵N) of specific sites in the molecule of interest. acs.org

Insights from Norvaline as a Non-Competitive Arginase Inhibitor and its Implications

A primary area of investigation for norvaline is its role as an inhibitor of arginase, the enzyme responsible for converting L-arginine into L-ornithine and urea (B33335). mdpi.combiorxiv.org Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. nih.govnih.gov By inhibiting arginase, norvaline effectively increases the bioavailability of L-arginine for NOS, which has significant physiological implications. nih.gov

Research has characterized L-norvaline as a non-competitive inhibitor of the arginase enzyme. mdpi.commedchemexpress.eu This mode of inhibition means that norvaline does not directly compete with L-arginine at the enzyme's active site but binds to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency. This mechanism is distinct from competitive inhibitors like L-ornithine. nih.gov The inhibition of arginase by norvaline has been shown to be a key factor in its neuroprotective and antihypertensive properties observed in preclinical studies. lifetein.commdpi.com

Table 1: Comparison of Arginase Inhibitors
InhibitorType of InhibitionNotesReference
L-NorvalineNon-competitiveInhibits arginase, increasing L-arginine availability for NOS. nih.gov
L-OrnithineCompetitiveA product of the arginase reaction and one of the most potent competitive amino acid inhibitors. nih.gov
L-ValineCompetitiveA branched-chain amino acid that acts as a competitive inhibitor. nih.gov
L-CitrullineAllostericAchieved 53% inhibition at 20 mM in one study.
NOHA (N-hydroxy-L-arginine)CompetitiveA stable intermediate in NO generation by NOS that interacts with the bimanganese cluster of arginases.

Examination of Norvaline Enantiomer Interactions with Aminoacyl-tRNA Synthetases

The fidelity of protein synthesis is maintained by aminoacyl-tRNA synthetases (aaRS), which ensure that only cognate amino acids are attached to their corresponding tRNAs. embopress.orgfrontiersin.org Norvaline's structural similarity to proteinogenic amino acids like leucine (B10760876) and isoleucine makes it a potential substrate for misincorporation into proteins. researchgate.net

Research has shown that norvaline can be mistakenly recognized and activated by both isoleucyl-tRNA synthetase (IleRS) and leucyl-tRNA synthetase (LeuRS). researchgate.netembopress.org These enzymes possess sophisticated proofreading or "editing" mechanisms to prevent such errors. embopress.orgnih.gov Studies on Escherichia coli LeuRS revealed that the primary biological function of its editing domain is not to prevent the misincorporation of isoleucine, but rather to specifically hydrolyze mischarged norvaline from tRNALeu, thereby preventing its entry into the proteome. embopress.orgasm.org This editing is crucial for cell survival under conditions where norvaline accumulates. embopress.org

Further studies have examined the specific roles of norvaline enantiomers. In one investigation, D-norvaline, an inhibitor of LeuRS, was found to act synergistically with the antibiotic oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The combination of D-norvaline and oxacillin was more effective at inhibiting MRSA cell growth and biofilm formation than either agent alone, an effect attributed to D-norvaline's impact on the bacterial cell membrane through its interaction with the fatty acid synthesis pathway, which is linked to branched-chain amino acids. mdpi.com

Table 2: Norvaline Interactions with Aminoacyl-tRNA Synthetases (aaRS)
Amino AcidInteracting SynthetaseInteraction TypeOutcome/SignificanceReference
L-NorvalineLeucyl-tRNA Synthetase (LeuRS)Substrate for misacylationMischarged Nva-tRNALeu is cleared by the enzyme's post-transfer editing domain. embopress.org
L-NorvalineIsoleucyl-tRNA Synthetase (IleRS)Substrate for misacylationIleRS editing mechanisms prevent misincorporation of norvaline at isoleucine positions. researchgate.net
D-NorvalineLeucyl-tRNA Synthetase (LeuRS)InhibitorShows synergistic antibacterial effect with oxacillin against MRSA. mdpi.com
L-IsoleucineLeucyl-tRNA Synthetase (LeuRS)Non-cognate amino acidLeuRS discriminates against isoleucine with high specificity at the activation step. embopress.org

Research on Norvaline's Impact on Nitric Oxide Production Pathways

A direct consequence of norvaline's inhibition of arginase is the modulation of nitric oxide (NO) production. lifetein.commrsupplement.com.au By limiting the conversion of L-arginine to urea, norvaline effectively shunts the shared substrate toward the nitric oxide synthase (NOS) pathway, resulting in increased synthesis of NO and citrulline. nih.gov

Studies using activated macrophages demonstrated this relationship clearly. The addition of L-norvaline enhanced NO production, and this effect was inversely related to the extracellular concentration of L-arginine. caldic.comphysiology.org At lower L-arginine levels, where competition between arginase and NOS is more pronounced, the inhibitory effect of norvaline on arginase leads to a significant boost in NO production. caldic.comphysiology.org However, when the L-arginine concentration is high, the effect of norvaline is diminished or abolished, as the substrate is no longer a limiting factor for NOS activity. caldic.comphysiology.org This regulatory mechanism may be particularly important in microenvironments where the local supply of L-arginine is limited. physiology.org

Table 3: Effect of L-Norvaline on Nitric Oxide (NO) Production in Activated Macrophages at Varying L-Arginine Concentrations
Extracellular L-Arginine ConcentrationObserved Effect of L-Norvaline (10 mM)Reference
0.05 mM~55% increase in NO production caldic.comphysiology.org
0.1 mM~28% increase in NO production caldic.comphysiology.org
>0.5 mMEffect is abolished caldic.comphysiology.org

Studies on Norvaline's Influence on Protein Activity, Stability, and Side-Chain Packing

The potential for norvaline to be misincorporated into proteins raises questions about its impact on protein structure and function. researchgate.net Research using unnatural amino acid mutagenesis has provided insights into how norvaline affects protein stability. nih.gov

Molecular dynamics simulations have further explored these structural consequences. A study comparing the effects of misincorporating norvaline versus valine at isoleucine positions found that norvaline had a more destructive effect on β-sheet secondary structures. researchgate.net The linear, straight alkyl side chain of norvaline has greater conformational freedom compared to the branched side chains of isoleucine or valine. researchgate.net This flexibility can disrupt the precise side-chain packing required to maintain stable β-sheet elements, potentially leading to greater protein destabilization and toxicity when proofreading mechanisms fail. researchgate.net

Table 4: Theoretical Analysis of Stability for T4 Lysozyme Mutants at Position 133 (Leucine in Wild-Type)
MutationCalculated Relative Free Energy (kcal/mol)Experimental Relative Free Energy (kcal/mol)Key Structural ConsiderationReference
Norvaline → Alanine-3.48-2.2 to -3.6Loss of buried nonpolar surface area and packing interactions. oup.com
O-Methyl-serine → Norvaline+1.84+1.56Difference in solvation and side-chain interactions within the hydrophobic core. oup.com

Metabolic Pathway Investigations and Cellular Biochemistry Relevant to Dnp Dl Norvaline Research

Integration of Norvaline into Branched-Chain Amino Acid Metabolic Studies

Norvaline, a non-proteinogenic amino acid and an isomer of valine, has been a subject of interest in studies concerning branched-chain amino acid (BCAA) metabolism. caymanchem.commdpi.com BCAAs, which include leucine (B10760876), isoleucine, and valine, are essential amino acids that play crucial roles in protein synthesis, energy production, and signaling pathways that regulate metabolism. mdpi.comfrontiersin.org The catabolism of BCAAs is a multi-step process initiated by branched-chain aminotransferases (BCATs) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. mdpi.comfrontiersin.org

In microorganisms like Escherichia coli, norvaline can be synthesized as an off-pathway product of the BCAA synthesis route. nih.gov This synthesis is often enhanced by a high flux of glucose through glycolysis combined with the derepression of enzymes in the BCAA pathway. nih.gov The promiscuity of the enzymes involved in BCAA synthesis allows for the production of norvaline, which can then be mistakenly incorporated into proteins. nih.gov

Disorders in BCAA metabolism, where amino acids like leucine, isoleucine, and valine are not properly broken down, lead to their accumulation and the buildup of toxic byproducts in the blood and urine. msdmanuals.com Research into these metabolic disorders often involves the study of related non-canonical amino acids like norvaline to understand the broader implications of enzyme specificity and metabolic dysregulation. nih.govmsdmanuals.com

The integration of norvaline into BCAA metabolic studies provides insights into the fidelity of protein synthesis and the consequences of metabolic overflow. Understanding the conditions that lead to norvaline production and its subsequent incorporation into proteins is critical for optimizing recombinant protein production processes and for a deeper comprehension of amino acid metabolism. nih.gov

Role of Norvaline in Investigating Cellular Energy Metabolism and Oxidative Stress

Norvaline plays a significant role in the investigation of cellular energy metabolism and oxidative stress, primarily through its interaction with the nitric oxide (NO) pathway. physiology.orghsnstore.eu L-arginine is the substrate for two key enzymes: nitric oxide synthase (NOS), which produces NO, and arginase, which produces ornithine and urea (B33335). physiology.orgnih.gov These two enzymes compete for the same substrate, and their relative activities can significantly impact cellular functions. physiology.orgnih.gov

L-norvaline acts as a non-competitive inhibitor of arginase. nih.govmedchemexpress.com By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, thereby promoting the production of NO. physiology.orghsnstore.eunih.gov This enhanced NO production has several downstream effects on cellular energy metabolism and oxidative stress. For instance, in activated macrophages, L-norvaline was shown to enhance NO production, particularly when extracellular L-arginine levels were limited. physiology.orgnih.gov This suggests a regulatory mechanism where arginase activity can modulate NO synthesis by controlling substrate availability. physiology.orgnih.gov

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in numerous pathological conditions. nih.govnih.gov Studies have shown that L-norvaline can reduce oxidative stress. medchemexpress.comnih.gov This effect is partly attributed to the increased NO production, which can have protective effects under certain conditions. medchemexpress.comnih.gov Furthermore, research suggests that norvaline's ability to improve insulin (B600854) resistance and its anti-hyperglycemic effects are linked to its capacity to reduce oxidative stress. medchemexpress.comnih.gov

In the context of neurodegenerative diseases like Alzheimer's, upregulation of arginase has been associated with neurodegeneration. nih.gov The use of L-norvaline as an arginase inhibitor has been explored as a therapeutic strategy to counteract this, with studies showing it can reduce amyloid-beta deposition and improve cognitive function in animal models. caymanchem.comnih.govmedchemexpress.com

The following table summarizes the key effects of L-norvaline on cellular metabolism and oxidative stress based on research findings:

Cellular Process Effect of L-Norvaline Mechanism of Action Key Research Findings
Nitric Oxide Production IncreasedInhibition of arginase, leading to higher L-arginine availability for NOS. physiology.orghsnstore.eunih.govEnhanced NO production in activated macrophages, especially with limited L-arginine. physiology.orgnih.gov
Oxidative Stress ReducedIncreased NO bioavailability and potential direct antioxidant effects. medchemexpress.comnih.govDecreased levels of malondialdehyde (a marker of oxidative stress) in animal models of hyperglycemia. nih.gov
Cellular Energy Metabolism ModulatedImproved insulin sensitivity and glucose metabolism. medchemexpress.comnih.govAntihyperglycemic effects in rats with high-fat diet and streptozotocin-induced diabetes. nih.gov
Neuroinflammation ReducedDecreased expression of pro-inflammatory cytokines like TNF-α. medchemexpress.comReduced microgliosis and amyloid-β fibrils in a mouse model of Alzheimer's disease. caymanchem.com

Application of DNP-DL-Norvaline as an Internal Standard in Metabolomic Profiling

In the field of metabolomics, which involves the comprehensive analysis of small molecule metabolites in a biological system, the use of internal standards is crucial for accurate and reproducible quantification. frontlinegenomics.comweizmann.ac.il DL-norvaline, and by extension its dinitrophenyl (DNP) derivative, is utilized as an internal standard in various analytical techniques, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC). nih.govnih.gov

Internal standards are compounds that are added in a known amount to samples, controls, and calibration standards before sample processing. frontlinegenomics.comnih.gov They help to correct for variations that can occur during sample preparation, extraction, derivatization, and the analytical measurement itself. nih.govnih.gov Because the internal standard is subjected to the same experimental conditions as the analytes of interest, any loss or variation in the signal of the analytes can be normalized to the signal of the internal standard. nih.gov

DL-norvaline is a suitable internal standard for several reasons:

It is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins and is typically absent or present at very low levels in most biological samples. nih.gov

Its chemical properties are similar to other amino acids, allowing it to behave comparably during extraction and derivatization procedures.

The DNP derivative of DL-norvaline, this compound, offers additional advantages for certain analytical methods. The dinitrophenyl group can enhance the detectability of the compound in techniques like UV-Vis spectrophotometry or mass spectrometry. The process of creating DNP derivatives of amino acids is a well-established method in analytical biochemistry. researchgate.net

Specific applications of DL-norvaline as an internal standard in metabolomic studies include:

GC-MS analysis of metabolites in cultured mammalian cells : DL-norvaline has been used as an internal standard to correct for variations during the extraction and derivatization steps required for GC-MS analysis. nih.gov

Analysis of free amino acids in oocytes by liquid chromatography : It serves as a reference for the quantification of other amino acids.

Metabolic fingerprinting of physiological fluids : In comprehensive two-dimensional GC-MS (GCxGC-MS), norvaline is added as an extraction standard to samples before protein precipitation to ensure data quality and comparability across different samples. nih.gov

The following table outlines the use of DL-norvaline as an internal standard in metabolomic profiling:

Analytical Technique Purpose of Internal Standard Sample Type Reference
Gas Chromatography-Mass Spectrometry (GC-MS)To correct for variations in extraction, derivatization, and analysis.Cultured mammalian cells, Heart tissue nih.gov
Liquid Chromatography (LC)For the quantification of free amino acids.Oocytes
Comprehensive 2D GC-MS (GCxGC-MS)As an extraction standard for metabolic fingerprinting.Physiological fluids nih.gov

This compound in Stable Isotope Tracing Experiments for Metabolic Flux Analysis

Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify the flux of metabolites through these pathways. nih.govmdpi.comnih.gov This method involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N) into a biological system and then tracking the incorporation of the isotope into downstream metabolites using mass spectrometry or NMR spectroscopy. jpt.commit.edupnas.org

While this compound itself is not typically used as a tracer, the principles of stable isotope labeling and metabolic flux analysis provide the context for how a labeled version of norvaline could be employed. In these experiments, a stable isotope-labeled compound, such as [¹³C]-glucose or [¹³C, ¹⁵N]-glutamine, is used to trace the flow of atoms through metabolic networks. nih.govpnas.org The pattern of isotope incorporation into various metabolites provides detailed information about the activity of different metabolic pathways. pnas.orgbiorxiv.org

The DNP derivatization can be applied to metabolites extracted from a stable isotope tracing experiment. This derivatization can improve the chromatographic separation and mass spectrometric detection of the labeled and unlabeled forms of amino acids and other metabolites.

The application of stable isotope tracing in metabolic research has several key aspects:

Metabolite Identification : Labeled compounds help in the confident identification of metabolites in complex biological samples. jpt.com

Pathway Elucidation : By tracking the labeled atoms, researchers can map out novel metabolic pathways and connections. pnas.org

Flux Quantification : Metabolic flux analysis (MFA) uses the isotopic labeling patterns to calculate the rates (fluxes) of reactions in a metabolic network. biorxiv.org

For instance, studies have used ¹³C-labeled glucose and amino acids to investigate metabolic reprogramming in cancer cells and to identify the sources of metabolic by-products in cell cultures. mdpi.compnas.org These studies reveal how cells utilize different nutrients and how metabolic pathways are altered in disease states. mdpi.comnih.gov

The general workflow for a stable isotope tracing experiment involves:

Introducing a stable isotope-labeled substrate to the biological system (e.g., cell culture, whole animal). biorxiv.org

Allowing the system to reach a metabolic steady state.

Harvesting samples and extracting metabolites.

Analyzing the isotopic enrichment in metabolites using mass spectrometry or NMR. nih.gov

Using computational models to interpret the labeling data and estimate metabolic fluxes. biorxiv.org

The following table summarizes the key applications and principles of stable isotope tracing relevant to the study of metabolic pathways where a compound like this compound might be used as an analytical tool.

Application Area Principle Example Tracers Analytical Techniques
Cancer Metabolism To identify dysregulated metabolic pathways and potential therapeutic targets. mdpi.com¹³C-Glucose, ¹³C-GlutamineMass Spectrometry, NMR Spectroscopy
Inborn Errors of Metabolism To understand the metabolic consequences of enzyme deficiencies.Labeled amino acidsGC-MS, LC-MS
Drug Discovery To assess the metabolic effects of drug candidates.Various labeled substratesMass Spectrometry, NMR Spectroscopy
Nutritional Science To trace the metabolic fate of dietary nutrients. nih.govLabeled fatty acids, amino acids, glucoseMass Spectrometry

Biological Activities and Physiological Effects Explored Through Dnp Dl Norvaline and Norvaline Analogues

Antimicrobial Properties and Effects on Bacterial Cell Membrane Dynamics

The antimicrobial potential of norvaline and its derivatives has been an area of active research. DL-Norvaline has demonstrated antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus. cymitquimica.combiosynth.com This activity is thought to be linked to its ability to bind to hydrophobic regions on bacterial cells, inhibit protein synthesis by binding to the ribosome, and potentially disrupt energy metabolism by binding to glutamate (B1630785). cymitquimica.combiosynth.com

Studies on antimicrobial peptides (AMPs) have explored the substitution of natural amino acids with norvaline analogues. Replacing valine with L-norvaline in certain AMPs has been shown to increase the peptide's solubility in aqueous solutions while only slightly decreasing its affinity for bacterial membranes. nih.gov This modification did not significantly alter the mechanism of action, which involves vesicle aggregation and leakage, leading to bacterial cell death. nih.gov

Furthermore, research on D-norvaline, in combination with oxacillin (B1211168), has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com D-norvaline was found to decrease the total amount of phospholipid fatty acids (PLFA) in the bacterial cell membrane, leading to increased membrane fluidity and decreased hydrophobicity. mdpi.com These changes in the bacterial membrane appear to enhance the effectiveness of oxacillin. mdpi.com

Interactive Data Table: Antimicrobial Activity of Norvaline Analogues

Compound/Peptide Target Organism(s) Observed Effect(s) Reference(s)
DL-Norvaline E. coli, S. aureus Inhibition of bacterial growth, protein synthesis, and energy metabolism. Binds to hydrophobic regions of bacterial cells. cymitquimica.combiosynth.com
L-Norvaline (in AMPs) Bacteria Increased peptide solubility, vesicle aggregation, and membrane leakage. nih.gov
D-Norvaline (with oxacillin) MRSA Decreased total PLFA, increased membrane fluidity, decreased membrane hydrophobicity, enhanced oxacillin efficacy. mdpi.com

Neurophysiological Investigations and Neuroprotective Research

Norvaline analogues have been investigated for their potential roles in the central nervous system, particularly in the context of neurodegenerative diseases. L-norvaline has been studied as an arginase inhibitor, a mechanism considered promising for interfering with the pathogenesis of Alzheimer's disease. nih.gov In a mouse model of Alzheimer's, L-norvaline treatment was shown to reverse cognitive decline, reduce beta-amyloidosis and microgliosis, and decrease levels of tumor necrosis factor. nih.govbiorxiv.org It also led to elevated levels of the neuroplasticity-related protein PSD-95 in the hippocampus. nih.gov

The neuroprotective effects of L-norvaline are thought to be mediated through several pathways. It can act as a substrate for branched-chain amino acid aminotransferase (BCAT), leading to an increase in glutamate production. nih.gov This, in turn, can influence the expression of vesicular glutamate transporters. scirp.org Furthermore, L-norvaline has been shown to possess anti-inflammatory properties. biorxiv.orgnih.gov

Research has also explored the development of neuroprotective polyphenol analogues that can be linked to amino acids like norvaline. google.com These synthetic analogues are designed to have neuroprotective, neurotrophic, anti-inflammatory, and antioxidant properties, with potential applications in treating neurodegenerative conditions. google.com

Studies on Epithelial Defensin (B1577277) Expression and Immunological Responses

The innate immune system relies on antimicrobial peptides, such as defensins, which are produced at epithelial surfaces. nih.gov Research has shown that specific small molecules, including the amino acid L-isoleucine, can induce the expression of β-defensins. nih.govnih.gov

Studies investigating the specificity of this induction have examined various amino acid analogues. It was found that L-norvaline, the straight-chain analogue of isoleucine, is inactive in inducing defensin expression. nih.gov This finding, along with results from other analogues, highlights the importance of the specific chemical structure, including the primary amine group and the configuration of the alkyl chain, for activating this immune response. nih.gov The specificity suggests the involvement of a chiral binding site, likely on a receptor or enzyme, for the induction of epithelial defensins. nih.gov

Implications for Understanding Metabolic Syndrome and Diabetic Neuropathy Pathophysiology

The compound 2,4-dinitrophenol (B41442) (DNP), which shares the dinitrophenyl group with DNP-DL-norvaline, is a well-known uncoupler of oxidative phosphorylation. wikipedia.org This action increases the basal metabolic rate and can lead to weight loss, but also carries significant risks. wikipedia.orgnih.gov The metabolic effects of DNP have been studied in various contexts, including its impact on amino acid transport and glucose metabolism. umich.eduoup.com

While direct research on this compound in metabolic syndrome is limited, studies on DL-norvaline and L-norvaline offer some insights. DL-norvaline has been identified as a differential metabolite in certain contexts and is suggested to have anti-obesity potential. researchgate.net L-norvaline has been used to successfully treat an artificial metabolic syndrome in a rat model. scirp.org Research integrating proteomics and metabolomics in rat models of metabolic syndrome has identified perturbed pathways, including those related to branched-chain amino acid biosynthesis. plos.org

Diabetic peripheral neuropathy (DPN) is a common complication of diabetes. frontiersin.orgnih.gov While there is no direct evidence linking this compound to DPN, research on related compounds provides a broader context. The metabolic disturbances central to diabetes and its complications, such as DPN, involve pathways that can be influenced by amino acids and their derivatives. frontiersin.orgnih.gov For instance, L-norvaline has been shown to improve cognitive impairments and memory function in organisms by mechanisms that could be relevant to neurological complications of metabolic diseases. researchgate.net

Interactive Data Table: Research Findings Related to Metabolic and Neurological Conditions

Compound Condition/Model Key Findings Reference(s)
L-Norvaline Alzheimer's Disease (mouse model) Reverses cognitive decline, reduces beta-amyloidosis and microgliosis. nih.govbiorxiv.org
L-Norvaline Artificial Metabolic Syndrome (rat model) Successful treatment of the condition. scirp.org
DL-Norvaline Obesity Suggested anti-obesity potential. researchgate.net
2,4-Dinitrophenol (DNP) General Metabolism Uncouples oxidative phosphorylation, increases basal metabolic rate. wikipedia.orgnih.gov

Academic Assessment of Toxicity and Cellular Health in Dnp Dl Norvaline Research Contexts

In Vitro Cytotoxicity and Mitochondrial Dysfunction Studies with Norvaline Analogs

Research into the in vitro effects of norvaline analogs, particularly L-norvaline, has highlighted potential cytotoxic effects and impacts on mitochondrial function. Studies have demonstrated that L-norvaline can decrease the viability of mammalian cells. nih.gov For instance, in human neuroblastoma cells (SH-SY5Y), L-norvaline has been shown to induce necrotic cell death. uts.edu.au

The mechanism behind this cytotoxicity is thought to be linked to the structural similarity of L-norvaline to proteinogenic amino acids. nih.gov This mimicry can lead to its mistaken incorporation into proteins or interference with metabolic pathways. nih.govresearchgate.net The presence of structurally similar amino acids has been found to reduce the toxic effects of L-norvaline, supporting the protein amino acid mimicry hypothesis. nih.gov

Mitochondria, the powerhouses of the cell, are also significantly affected by norvaline analogs. Research has indicated that L-norvaline can cause notable changes in mitochondrial morphology and lead to mitochondrial dysfunction. nih.govuts.edu.au This dysfunction is characterized by bioenergetic failure, although this effect was primarily observed in the presence of a nitric oxide synthase inhibitor in one study, pointing to L-norvaline's secondary action as an arginase inhibitor. uts.edu.au Some critics, however, argue that the assertion of L-norvaline-induced mitochondrial dysfunction is overstated and only significant at very high concentrations in combination with other inhibitors. nih.govresearchgate.net

Concentration-Dependent Cellular Responses and Model System Considerations

The cellular responses to norvaline analogs are highly dependent on the concentration used in in vitro studies. Research has shown that the cytotoxic effects of L-norvaline become apparent at concentrations as low as 125 µM. nih.gov However, it is a well-established principle that most amino acids can exhibit cytotoxicity at high concentrations in vitro. nih.govresearchgate.net This has led to debate about the physiological relevance of some findings, with arguments that the concentrations used in some studies are exceedingly high. nih.govresearchgate.net

The choice of the model system is another critical factor in interpreting the results of cytotoxicity studies. Much of the research on L-norvaline's toxicity has been conducted on immortalized cell lines, such as the SH-SY5Y human neuroblastoma cells. uts.edu.aunih.gov While these models are valuable for initial screening, they may not fully represent the complex environment of a whole organism where metabolic and clearance mechanisms are at play. nih.gov For example, the cytotoxic effects of L-norvaline in SH-SY5Y cells might be mediated by glutamate (B1630785) and calcium, and cellular models lacking astrocytes may not accurately reflect the in vivo situation where astrocytes play a key role in glutamate homeostasis. nih.gov

Interactive Data Table: Concentration-Dependent Effects of L-Norvaline on Cell Viability

Concentration (µM)Cell Viability (%)Cell LineReference
>125DecreasedSH-SY5Y nih.govnih.gov
500-SH-SY5Y nih.gov
2000-SH-SY5Y nih.gov

Note: Specific percentage decreases are not consistently reported across all studies, hence the qualitative description.

Differential Biological Activities of Norvaline Enantiomers

Norvaline exists as two enantiomers, L-norvaline and D-norvaline, which can exhibit different biological activities. While much of the cytotoxicity research has focused on the L-enantiomer, studies on the D-enantiomer have revealed distinct properties, particularly in the context of antimicrobial activity.

For instance, D-norvaline has been shown to enhance the efficacy of antibiotics against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com In combination with oxacillin (B1211168), D-norvaline significantly inhibited the growth and biofilm formation of MRSA. mdpi.com Further investigation revealed that the inhibitory effect of a DL-norvaline mixture was attributable to the D-enantiomer. mdpi.com The mechanism appears to involve the inhibition of leucyl-tRNA synthetase, a crucial enzyme in protein synthesis.

This highlights the importance of considering the stereochemistry of norvaline in research, as the L- and D-forms can have not only different but sometimes opposing effects. While L-norvaline's toxicity is often linked to its mimicry of proteinogenic amino acids in mammalian cells, D-amino acids are known to have roles in suppressing and dispersing microbial biofilms. mdpi.com

General Principles of Non-Proteinogenic Amino Acid Toxicity in Research

Non-proteinogenic amino acids (NPAAs), like norvaline, are a diverse group of amino acids not encoded for protein synthesis. nih.gov Many plants and microorganisms produce NPAAs as a defense mechanism against herbivores or competing organisms. nih.govresearchgate.net The toxicity of many NPAAs stems from their ability to act as mimics of proteinogenic amino acids. researchgate.net

This mimicry can lead to several detrimental cellular events:

Mistaken Incorporation into Proteins: This can result in the synthesis of abnormal proteins with altered structure and function, potentially leading to loss of function or aggregation. researchgate.net

Interference with Metabolic Pathways: NPAAs can compete with their proteinogenic counterparts in various enzymatic reactions, disrupting normal cellular metabolism. nih.gov

Inhibition of Amino Acid Biosynthesis: Some NPAAs can interfere with the synthesis of proteinogenic amino acids through feedback inhibition. researchgate.net

Excitotoxicity: Certain NPAAs can overstimulate neurotransmitter receptors, leading to neuronal cell death. researchgate.net

The study of NPAAs like DNP-DL-norvaline in research contexts must, therefore, be approached with an understanding of these potential mechanisms of toxicity. The presence of a 2,4-dinitrophenyl (DNP) group, often used as a chemical label, could further influence the compound's biological activity, though specific research on the cytotoxicity of this compound is limited. upenn.edu

Emerging Research Paradigms and Future Directions for Dnp Dl Norvaline Studies

Elucidation of Novel Biological Targets and Signaling Pathways

A primary frontier for DNP-DL-norvaline research is the identification of its specific biological targets and the signaling pathways it may modulate. Currently, there is limited direct evidence defining a specific biological role for the this compound conjugate. However, the known activities of its constituent parts, DNP and DL-norvaline, provide a rational basis for future investigations.

DL-norvaline is a non-proteinogenic α-amino acid known to be an inhibitor of the enzyme arginase, which plays a role in the urea (B33335) cycle and nitric oxide production. medchemexpress.com L-norvaline has been shown to be neuroprotective in models of Alzheimer's disease by reducing neuroinflammation and beta-amyloidosis. nih.gov Research has identified several biological pathways activated by L-norvaline treatment, including those involved in cell survival and immune response, such as the ERK/MAPK and neuregulin signaling pathways. nih.govresearchgate.net Furthermore, specific isomers of norvaline have been investigated for their synergistic effects with antibiotics against resistant bacteria like MRSA, where D-norvaline was identified as the active form in combination treatments. mdpi.com

The dinitrophenyl (DNP) group, while often considered a chemically reactive hapten for immunological studies, is also a component of various biologically active molecules. medicaljournalshouse.com Novel compounds containing a 3,5-dinitrophenyl moiety have been reported as potent antitubercular agents. rsc.org Other synthetic molecules incorporating a 2,4-dinitrophenyl group have demonstrated antimicrobial and anticancer activities, with some acting as inhibitors of dihydrofolate reductase (DHFR). mdpi.com

Future research should, therefore, focus on systematic screening of this compound against panels of enzymes and receptors to uncover potential unique or synergistic activities. It is plausible that the conjugation of DNP to DL-norvaline could alter the latter's specificity or potency towards known targets like arginase or create novel interactions altogether. ontosight.ai Investigating its effect on inflammatory, metabolic, and cell proliferation pathways, guided by the known functions of its components, represents a promising direction for discovering its therapeutic or biological significance.

Development of Advanced DNP-Conjugates as Precision Biochemical Tools

The unique chemical properties of the DNP group make this compound an excellent candidate for development into advanced chemical probes for biochemical and cellular analysis. caymanchem.com The primary applications lie in creating tools for immunoassays and enzyme activity profiling. mdpi.comrsc.org

The DNP moiety is a well-established hapten, meaning it can be recognized with high specificity by anti-DNP antibodies. This property can be harnessed to use this compound as a tag. By incorporating it into larger molecules, such as peptides or drug candidates, the DNP group can serve as a reliable handle for detection, purification, or targeted delivery. researchgate.netnih.gov

A particularly promising application is in the design of substrates for protease activity assays using Fluorescence Resonance Energy Transfer (FRET). pepdd.com In a typical FRET substrate, a fluorophore and a quencher are attached to a peptide sequence. genscript.com The DNP group is an effective quencher for fluorophores like 7-methoxycoumarin-4-yl acetyl (Mca). nih.govaatbio.com A peptide containing both Mca and DNP will not fluoresce until the peptide is cleaved by a protease, separating the fluorophore from the quencher. pepdd.com

This compound can serve as a building block in the synthesis of such FRET peptides. The norvaline (Nva) residue can be part of a specific recognition sequence for a target protease. For instance, substrates containing norvaline have been used to assess the activity of matrix metalloproteinases. nih.gov By synthesizing peptide libraries with this compound at a specific position, researchers can create highly sensitive and specific tools for monitoring the activity of various proteases, which are crucial in many physiological and pathological processes. nih.gov

Table 1: Examples of Fluorophore/Quencher Pairs Used in FRET-Based Probes This table provides examples of common pairs used in the design of quenched fluorescent peptides, illustrating the role of DNP as a quencher.

Fluorophore (Donor)Quencher (Acceptor)Typical Excitation (nm)Typical Emission (nm)
Mca (7-Methoxycoumarin-4-yl acetyl)Dnp (2,4-Dinitrophenyl)325392
Abz (2-Aminobenzoyl)Dnp (2,4-Dinitrophenyl)320420
EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic Acid)DABCYL (4-((4'-(dimethylamino)phenyl)azo)benzoyl)340490
Trp (Tryptophan)Dnp (2,4-Dinitrophenyl)280360

Application in Systems Biology and "Omics" Approaches

Systems biology integrates large-scale datasets from "omics" disciplines (proteomics, metabolomics, genomics) to model and understand biological processes holistically. Chemical probes and modified metabolites are invaluable in this context for tracking dynamic cellular processes. nih.gov this compound, as a non-canonical amino acid (ncAA), is well-suited for such applications, particularly in proteomics and metabolomics. mdpi.comutmb.edu

In proteomics, ncAAs can be used for activity-based protein profiling (ABPP) or bio-orthogonal non-canonical amino acid tagging (BONCAT). researchgate.netnih.gov These techniques rely on metabolically incorporating an ncAA into newly synthesized proteins. purdue.eduelifesciences.org If cells are supplied with this compound, it may be incorporated into nascent polypeptide chains by the cell's translational machinery. The DNP group then acts as a unique bio-orthogonal handle. researchgate.net Proteins containing the this compound tag could be selectively enriched from complex cell lysates using anti-DNP antibody-based affinity chromatography, followed by identification and quantification using mass spectrometry. nih.gov This would allow for the specific profiling of the "de novo" proteome under various conditions, such as during memory formation, cellular stress, or disease progression. elifesciences.org

In metabolomics, which profiles small-molecule metabolites, amino acid analogues are often studied to understand metabolic pathways and their dysregulation. plos.orgthno.orgnih.gov this compound could be used as a metabolic tracer. By tracking the fate of this molecule and its potential downstream metabolites using mass spectrometry, researchers could gain insights into the pathways that process non-canonical amino acids. mdpi.com This approach could reveal how cells handle such analogues and whether they are channeled into specific metabolic routes, providing a functional readout of cellular metabolic state. acs.org

Computational and Molecular Dynamics Simulations of this compound Interactions

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for predicting molecular properties and understanding interactions at an atomic level. nih.gov These approaches are essential for rationalizing experimental findings and for the guided design of novel chemical probes. nih.gov For this compound, computational studies can provide fundamental insights into its structure, dynamics, and interaction potential.

Furthermore, if a biological target for this compound is identified, molecular docking and MD simulations can be employed to model its binding mode within the target's active or allosteric site. researchgate.netclick2drug.org These simulations can:

Predict Binding Affinity: Calculate the free energy of binding to rank potential targets.

Identify Key Interactions: Pinpoint the specific hydrogen bonds, hydrophobic interactions, or pi-stacking interactions that stabilize the ligand-protein complex. plos.org

Analyze Conformational Changes: Reveal how the protein and ligand structures adapt upon binding.

This information is invaluable for the structure-based design of more potent or selective derivatives of this compound, accelerating its development as either a therapeutic agent or a precision biochemical tool.

Table 2: Basic Computational Data for this compound This table presents computationally predicted properties that can serve as a starting point for more advanced molecular dynamics simulations.

PropertyValueSignificance
Molecular FormulaC₁₁H₁₃N₃O₆Defines the elemental composition of the molecule.
Molecular Weight283.24 g/molThe mass of one mole of the compound.
Topological Polar Surface Area (TPSA)135.61 ŲPredicts membrane permeability and drug transport characteristics.
LogP (Octanol-Water Partition Coefficient)2.1682Indicates the hydrophobicity of the molecule.
Hydrogen Bond Acceptors6Number of atoms that can accept a hydrogen bond.
Hydrogen Bond Donors2Number of atoms that can donate a hydrogen bond.
Rotatable Bonds7Indicates the conformational flexibility of the molecule.

Q & A

Q. What are the key chemical properties and purity standards for DNP-DL-norvaline in experimental applications?

this compound (CAS 760-78-1) is a non-competitive arginase inhibitor with a molecular weight of 117.15 (C₅H₁₁NO₂). Purity ≥95% is recommended for reproducibility in immunology and inflammation studies. Storage at -25°C to -15°C (powder) and -85°C to -65°C (solubilized form) minimizes degradation, with a 3-year shelf life for powder and 2 years post-solubilization . Researchers must validate purity via HPLC or mass spectrometry, as impurities can skew enzyme inhibition assays .

Q. How does this compound inhibit arginase, and what experimental controls are critical for validating this mechanism?

As a non-competitive inhibitor, this compound binds to allosteric sites, altering arginase conformation. Controls should include:

  • Positive controls (e.g., known arginase inhibitors like BEC).
  • Negative controls (solvent-only groups).
  • Dose-response curves to confirm IC₅₀ consistency with literature. Preclinical guidelines (NIH) mandate reporting enzyme activity assays under standardized pH and temperature conditions to ensure comparability .

Q. What are the methodological best practices for handling and solubilizing this compound in cell-based assays?

  • Solubilization : Use inert solvents (e.g., DMSO) at ≤0.1% v/v to avoid cytotoxicity. Centrifuge lyophilized powder pre-solubilization to ensure complete dissolution .
  • Dose Optimization : Conduct pilot studies to determine non-toxic concentrations via viability assays (e.g., MTT). Cross-validate with literature on similar arginase inhibitors .

Advanced Research Questions

Q. How should researchers address contradictions in arginase inhibition data across studies using this compound?

Contradictions often arise from variability in:

  • Experimental design : Differences in cell lines, arginase isoforms (ARG1 vs. ARG2), or assay conditions (e.g., substrate concentration).
  • Statistical analysis : Parametric tests (e.g., ANOVA) may misrepresent non-normally distributed data; non-parametric alternatives (e.g., Kruskal-Wallis) should be considered . Solutions include meta-analyses of raw datasets and adherence to CONSORT-EHEALTH guidelines for transparent reporting of confounding variables (e.g., batch effects) .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ values.
  • Sensitivity analysis : Use bootstrapping to assess confidence intervals for small sample sizes.
  • Multiplicity correction : Apply Bonferroni or Benjamini-Hochberg adjustments for multi-arm experiments .

Q. How can researchers ensure replicability of preclinical findings involving this compound?

  • Standardized protocols : Adopt NIH preclinical checklists for reporting animal models, sample sizes, and blinding protocols .
  • Data sharing : Publish raw datasets and code for statistical analyses in open repositories (e.g., Zenodo).
  • Cross-lab validation : Collaborate with independent labs to replicate key results under identical conditions .

Q. What strategies mitigate bias in literature reviews on this compound’s therapeutic potential?

  • Systematic searches : Use PICOT frameworks to query databases (e.g., PubMed, EMBASE) with controlled vocabulary (e.g., MeSH terms: "arginase inhibitors," "DL-norvaline derivatives") .
  • Risk-of-bias assessment : Apply ROBIS or GRADE criteria to evaluate study quality and exclude underpowered trials .

Q. How can NLP tools enhance meta-analyses of this compound research?

NLP algorithms extract latent variables from unstructured data (e.g., "inhibition kinetics" in legacy lab notes) to identify patterns across studies. For example, entity recognition models can map conflicting IC₅₀ values to specific experimental conditions (e.g., pH variations) .

Methodological Guidelines

Designing dose-escalation studies for this compound in vivo :

  • Use adaptive designs (e.g., 3+3 method) to balance toxicity and efficacy endpoints.
  • Monitor arginase activity longitudinally via plasma or tissue homogenates .

Validating this compound specificity in multi-enzyme systems :

  • Employ knockout models (e.g., ARG1⁻/⁻ mice) to isolate target effects.
  • Use isothermal titration calorimetry (ITC) to confirm binding specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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DNP-DL-norvaline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.